molecular formula C24H31N3O8 B11652767 Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate

Cat. No.: B11652767
M. Wt: 489.5 g/mol
InChI Key: BRPCWCSOGMBJBH-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a nitrobenzoyl group, and ethoxycarbonyl functionalities, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Ethoxycarbonylation: The ethoxycarbonyl groups are added through esterification reactions, typically using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The ethoxycarbonyl groups can be substituted with other ester or amide groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Ethyl chloroformate, triethylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ester or amide derivatives.

Scientific Research Applications

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators.

    Materials Science: It is explored for use in the development of novel polymers and materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-1-piperidinecarboxylate: A simpler analog used in the synthesis of various pharmaceuticals.

    1-Ethoxycarbonyl-4-piperidone: Another related compound with applications in organic synthesis.

Uniqueness

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C24H31N3O8

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 1-[3-(4-ethoxycarbonylpiperidine-1-carbonyl)-5-nitrobenzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H31N3O8/c1-3-34-23(30)16-5-9-25(10-6-16)21(28)18-13-19(15-20(14-18)27(32)33)22(29)26-11-7-17(8-12-26)24(31)35-4-2/h13-17H,3-12H2,1-2H3

InChI Key

BRPCWCSOGMBJBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCC(CC3)C(=O)OCC

Origin of Product

United States

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